molecular formula C14H19NO2 B7474158 (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone

(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone

Cat. No. B7474158
M. Wt: 233.31 g/mol
InChI Key: JDMHXUGMXLCLEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone, also known as HMPM, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It was first synthesized in 2012 and has gained popularity in the research community due to its potential therapeutic properties.

Scientific Research Applications

(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to have potential therapeutic properties in the treatment of various neurological disorders such as depression, anxiety, and addiction. It acts as a dopamine and norepinephrine reuptake inhibitor, which enhances the activity of these neurotransmitters in the brain. This results in an increase in mood, motivation, and cognitive function. (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has also been found to have analgesic properties, making it a potential alternative to traditional painkillers.

Mechanism of Action

(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the concentration of these neurotransmitters, which enhances their activity. Dopamine is responsible for regulating mood, motivation, and reward, while norepinephrine is responsible for regulating attention and arousal. By enhancing the activity of these neurotransmitters, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone can improve mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to increase the levels of dopamine and norepinephrine in the brain, leading to an increase in mood, motivation, and cognitive function. It has also been found to have analgesic properties, making it a potential alternative to traditional painkillers. However, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to have potential cardiovascular and neurotoxic effects, making it important to conduct further research to fully understand its effects on the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its cost-effectiveness and ease of synthesis. It has also been found to have potential therapeutic properties, making it a promising candidate for further research. However, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has been found to have potential cardiovascular and neurotoxic effects, which can limit its use in certain experiments. It is important to conduct further research to fully understand the advantages and limitations of using (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone in lab experiments.

Future Directions

There are several future directions for research on (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone. One area of research is to fully understand its mechanism of action and how it affects the brain and body. Another area of research is to explore its potential therapeutic properties in the treatment of neurological disorders such as depression, anxiety, and addiction. Additionally, further research is needed to fully understand the potential cardiovascular and neurotoxic effects of (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone. Overall, (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone has promising potential as a novel psychoactive substance, and further research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 4-methylpiperidine in the presence of a reducing agent. The product is then purified through recrystallization to obtain (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone in its pure form. The synthesis of (2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone is relatively simple and can be accomplished in a few steps, making it a cost-effective option for research purposes.

properties

IUPAC Name

(2-hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-5-7-15(8-6-10)14(17)12-9-11(2)3-4-13(12)16/h3-4,9-10,16H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMHXUGMXLCLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxy-5-methylphenyl)-(4-methylpiperidin-1-yl)methanone

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